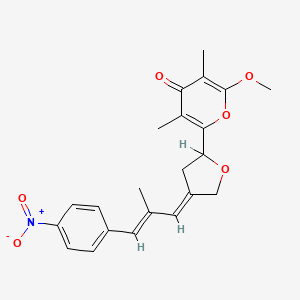
Aureothin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6. It is produced by the bacterium Streptomyces thioluteus and exhibits antitumor, antifungal, and insecticidal activities . This compound is known for its unique structure, which includes a nitro group and a tetrahydrofuran ring.
Preparation Methods
Aureothin is biosynthesized by the bacterium Streptomyces thioluteus. The biosynthetic pathway begins with chorismic acid, and p-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase encoded by aurF . The polyketide chain is generated using p-nitrobenzoate as a starter unit, involving three type I Polyketide Synthases (PKSs) encoded by aurA, aurB, and aurC . The final product, this compound, is produced after O-methylation and tetrahydrofuran ring formation .
Chemical Reactions Analysis
Aureothin undergoes various chemical reactions, including oxidation and substitution. The key enzyme involved in its biosynthesis, AurH, catalyzes oxidation reactions at two distinct positions . Common reagents used in these reactions include dioxygen and exogenous electrons . Major products formed from these reactions include p-nitrobenzoate and the final this compound compound .
Scientific Research Applications
Aureothin has a wide range of scientific research applications:
Mechanism of Action
Aureothin exerts its effects by interfering with mitochondrial respiratory complex II, leading to cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its unique structural features have triggered considerable interest in its biosynthesis and potential analogues .
Comparison with Similar Compounds
Aureothin is unique due to its nitro group and tetrahydrofuran ring. Similar compounds include isothis compound and aureopyran, which share structural similarities but differ in the geometry of their conjugated double bonds . These compounds also exhibit biological activities, but this compound’s specific combination of structural features and biological activities sets it apart .
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10+ |
InChI Key |
GQKXCBCSVYJUMI-HFRXNJIXSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)/CO2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Synonyms |
alloaureothin aureothin mycolutein |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















